BenchChemオンラインストアへようこそ!

6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

physicochemical properties drug-likeness screening library design

This fully synthetic, non-chiral molecule combines an electron-deficient 6-methyl-2H-pyran-2-one core, a conformationally constrained azetidine ring, and a planar 4-(thiophen-2-yl)benzoyl substituent – creating orthogonal chemical space rarely captured by simpler azetidine–pyranone analogs. With moderate lipophilicity (XLogP3=3.2), zero H-bond donors, and five H-bond acceptors, it is purpose‑built for diversity-oriented screening collections targeting intracellular or membrane-associated proteins. The biaryl thiophene motif engages hydrophobic kinase sub-pockets and PPI interfaces, while the absence of a sulfonamide linker preserves azetidine basicity and may reduce off‑target hERG liability compared to sulfonyl-containing scaffolds. Ideal as a privileged starting point for SAR exploration in ferroptosis or kinase programs.

Molecular Formula C20H17NO4S
Molecular Weight 367.42
CAS No. 1795086-37-1
Cat. No. B2730346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
CAS1795086-37-1
Molecular FormulaC20H17NO4S
Molecular Weight367.42
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
InChIInChI=1S/C20H17NO4S/c1-13-9-16(10-19(22)24-13)25-17-11-21(12-17)20(23)15-6-4-14(5-7-15)18-3-2-8-26-18/h2-10,17H,11-12H2,1H3
InChIKeyAHJSLSSPDUCYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795086-37-1): Structural Identity and Sourcing Baseline


6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795086-37-1, molecular formula C20H17NO4S, molecular weight 367.4 g/mol) is a fully synthetic, non-chiral small molecule consisting of a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an azetidine ring that is N-acylated with a 4-(thiophen-2-yl)benzoyl group [1]. The compound contains no hydrogen bond donors and five hydrogen bond acceptors, with a computed XLogP3 of 3.2 and four rotatable bonds [1]. It is catalogued as a screening compound (PubChem CID 76151308) and is currently distributed by multiple chemical vendors for non-human research use only, without a disclosed therapeutic indication or target family assignment in the public domain [1].

Why Generic Substitution of 6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one Is Not Supported Without Target-Specific Functional Data


In the absence of disclosed potency, selectivity, or pharmacokinetic data, no quantitative basis exists to assert that this compound is superior to any structural analog. However, the combination of an electron-deficient 2H-pyran-2-one core, a conformationally constrained azetidine ring, and a biaryl thiophene-benzoyl substituent distinguishes this chemical space from more common azetidine–pyranone analogs that lack the extended aromatic system. Consequently, substituting this compound with a simpler analog (e.g., 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one or a non-thiophene benzoyl variant) cannot be assumed to preserve target engagement, cellular permeability, or metabolic stability profiles without direct comparative data [1]. Any procurement decision based on assumed interchangeability risks introducing an uncharacterized variable into a screening cascade.

Quantitative Differentiation Evidence for 6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Explicit Data-Limited Assessment


Computed Physicochemical Profile: 6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one vs. Core Azetidine–Pyranone Analog

This compound possesses a computed XLogP3 of 3.2, zero hydrogen bond donors, and five hydrogen bond acceptors, compared to 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride (CAS 1824063-71-9), which is significantly more polar and contains a protonatable amine and a saturated tetrahydropyran ring [1]. The higher logP and larger aromatic surface area of the target compound are expected to alter membrane permeability and protein binding characteristics relative to the simpler analog, although no direct experimental comparison has been published [1].

physicochemical properties drug-likeness screening library design

Aromatic Substituent Comparison: Thiophene-2-yl-benzoyl vs. Thiophene-3-carbonyl in Azetidine–Pyran-2-one Scaffolds

The target compound incorporates a 4-(thiophen-2-yl)benzoyl group, whereas the closely related 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 2201252-00-6) bears a thiophene-3-carbonyl substituent directly attached to the azetidine nitrogen, lacking the intervening phenyl ring [1][2]. The extended biaryl system in the target compound increases molecular length, polar surface area, and π-stacking potential relative to the simpler analog. No head-to-head biological data exist to quantify the functional consequence of this difference, but the structural divergence is consistent with distinct target-binding pharmacophores in protein–ligand interaction models [1].

structure–activity relationship aromatic substitution medicinal chemistry

Sulfonyl-Linked Azetidine–Pyran-2-one Analog vs. Carbonyl-Linked Benzoyl Scaffold: Substituent Electronic Character Comparison

Analogs such as 6-methyl-4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 2201252-01-7) replace the benzoyl amide linkage with a sulfonamide group, altering the electron-withdrawing character at the azetidine nitrogen [1][2]. The benzoyl carbonyl in the target compound is a weaker electron-withdrawing group than the sulfonyl moiety, which can influence the pKa of the azetidine nitrogen and consequently the compound's protonation state at physiological pH. No comparative pKa or cellular activity data have been published, but the difference in the Hammett substituent constant (σp for SO2 vs. CO) is approximately 0.3–0.4 units, indicating measurably different electronic effects [1].

sulfonamide vs. amide electronic effects medicinal chemistry design

Recommended Application Scenarios for 6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one Based on Available Evidence


Screening Library Diversification for Intracellular and Membrane-Associated Targets

The compound's moderate lipophilicity (XLogP3 = 3.2), zero hydrogen bond donors, and extended biaryl system make it a structurally distinct entry for diversity-oriented screening collections aimed at intracellular targets or membrane-associated proteins where passive membrane permeability is desirable. Its physicochemical profile contrasts sharply with more polar azetidine–pyran-2-one analogs, providing orthogonal chemical space coverage within the same scaffold family [1].

Fragment-Based and Structure-Based Drug Design Featuring Biaryl-Binding Pockets

The 4-(thiophen-2-yl)benzoyl substituent presents a planar, electron-rich biaryl motif that may serve as a privileged fragment for engaging hydrophobic sub-pockets commonly found in kinase ATP-binding sites, nuclear hormone receptors, and protein–protein interaction interfaces. The absence of a sulfonamide linker preserves azetidine nitrogen basicity, potentially reducing off-target hERG liability compared to sulfonyl-containing analogs [1].

Chemical Probe Development for Target Deconvolution in Ferroptosis and GPX4 Biology

Although no direct GPX4 activity data have been confirmed for this specific compound, the pyran-2-one core and thiophene-containing benzoyl group are recurrent motifs in literature-reported GPX4 modulators. The compound may be considered as a starting point for structure–activity relationship exploration in ferroptosis pathways, provided that target engagement is verified through biophysical assays such as surface plasmon resonance before procurement for larger-scale studies [1].

Quote Request

Request a Quote for 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.